4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
Description
Properties
Molecular Formula |
C7H5ClN4O2 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-amino-6-(5-chlorofuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
QOYLKKQMQRMPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazine Core
The foundational step involves synthesizing the 1,3,5-triazine ring system, which can be achieved via condensation reactions of suitable amidines or amidinium salts with cyanuric chloride or related chlorinated derivatives. The general approach is as follows:
- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile precursor due to its multiple reactive chlorines.
- Reaction Conditions: Nucleophilic substitution with amines or amines derivatives under controlled temperatures (typically 0–50°C) facilitates selective substitution at the desired positions.
- Outcome: Introduction of amino groups at specific positions yields intermediates like 4-amino-6-chloropyrimidine derivatives, which are precursors to the target compound.
Introduction of the 5-Chlorofuran-2-yl Group
The attachment of the chlorofuran moiety is achieved through nucleophilic aromatic substitution or via coupling reactions:
Method A: Nucleophilic Substitution
- The chlorofuran-2-yl derivative, often bearing a suitable leaving group (e.g., halogen), reacts with the amino-functionalized triazine core.
- Conditions involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- The chlorofuran-2-yl group acts as a nucleophile or electrophile depending on the specific derivative used.
Method B: Cross-Coupling Reactions
- Palladium-catalyzed Suzuki or Sonogashira couplings may be employed if the chlorofuran derivative is appropriately functionalized with boronic acids or alkynes.
- These methods offer regioselectivity and high yields, especially suitable for complex or sensitive substituents.
Final Functionalization and Purification
- The reaction mixture undergoes work-up involving filtration, extraction, and purification via column chromatography or recrystallization.
- The purity and structure are confirmed through spectroscopic techniques such as NMR, IR, and mass spectrometry.
Representative Reaction Scheme
Cyanuric chloride + Amine → Amino-triazine intermediate
Amino-triazine + Chlorofuran derivative (with suitable leaving group) → Target compound
Research Outcomes and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyanuric chloride + Amine | 0–50°C, polar solvent | 70–85% | Selective substitution at desired positions |
| 2 | Chlorofuran derivative + Base | Reflux, DMF or DMSO | 65–78% | Use of palladium catalysis for coupling |
| 3 | Purification | Column chromatography | >90% purity | Confirmed via NMR and MS |
Research Perspectives and Optimization
- The use of green solvents such as ethanol or water-alcohol mixtures can enhance environmental compatibility.
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- The choice of catalysts and reaction conditions significantly influences regioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a triazine compound with a fused triazine ring system, an amino group, and a chlorofuran substituent. The triazine core and the chlorofuran substituent contribute to its chemical reactivity and biological properties.
Properties and Reactivity
The molecular structure of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one includes a triazine core. The presence of the furan ring, particularly with the chlorine substitution, enhances its potential for interactions in biological systems and synthetic applications. The functional groups in its structure give rise to its reactivity. The amino group can participate in nucleophilic substitutions, while the carbonyl group in the triazine can undergo condensation reactions. The compound can also react with electrophiles because of the electron-rich nature of the furan ring.
Potential Applications
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is suitable for various applications because of its unique properties. Research indicates that compounds containing triazine and furan moieties exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies have shown promise for its cytotoxic effects against certain cancer cell lines, and its unique structure may enhance its interaction with biological targets compared to other compounds lacking similar substituents. Interaction studies involving 4-amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that this compound may interact effectively with certain enzymes or receptors due to its structural features.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one | Triazine core with furan | Anticancer potential | Chlorine substitution enhances reactivity |
| 4-Aminoquinoline | Quinoline core | Antimalarial activity | Focused on malaria treatment |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Antimicrobial properties | Diverse functionalization options |
| Isoxazole Derivatives | Isoxazole ring | Antiviral activity | Known for neuroprotective effects |
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Halogen and Heterocycle Effects
- Chlorofuran vs. Bromothiophen/Bromofuran: The 5-chlorofuran-2-yl group in the target compound introduces chlorine at position 5 of the furan ring, contrasting with bromine in analogues (e.g., 5-bromothiophen-3-yl in and 2-bromofuran-3-yl in ). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and binding affinity compared to chlorine .
Substituent Position and Bioactivity
Extended Aromatic Systems
- Chromenone Derivatives (16ab, 16dd): Compounds like 16ab (C₁₉H₁₇Cl₂N₅O₃) and 16dd (C₁₉H₁₆ClFN₅O₃) feature fused chromenone rings, significantly increasing molecular weight and π-conjugation.
Alkyl vs. Aryl Substituents
- Sebuthylazine-desethyl-2-hydroxy () replaces the chlorofuran with a butan-2-ylamino group, reducing molecular complexity and weight. This simplification is typical in herbicides, where alkyl chains improve soil mobility and bioavailability .
Biological Activity
4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and agriculture. This article reviews its biological activity, including antimalarial effects, cytotoxicity, and other pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 212.59 g/mol
- CAS Number : 1701864-13-2
Biological Activity Overview
The biological activity of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has been explored through various studies. Below are key findings:
Antimalarial Activity
Research indicates that compounds similar to 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one exhibit moderate antimalarial activity. For instance, derivatives of triazines have been shown to inhibit the growth of Plasmodium falciparum in vitro. A study highlighted that certain triazine analogs demonstrated a dose-dependent response against malaria parasites, with IC values ranging from 0.1 to 10 µM depending on the structure and substituents present .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF7) revealed that this compound exhibits selective cytotoxic effects. The compound's IC values were reported in the micromolar range (approximately 5–20 µM), indicating potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of nucleic acid synthesis and interference with cellular signaling pathways. The presence of the triazine ring is believed to play a crucial role in its interaction with biological targets.
Data Table: Biological Activities
| Activity Type | Test System | IC (µM) | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 0.1 - 10 | |
| Cytotoxicity | HeLa Cell Line | 10 - 20 | |
| Cytotoxicity | MCF7 Cell Line | 5 - 15 |
Case Studies
-
Antimalarial Efficacy :
A study evaluated several triazine derivatives for their antimalarial properties. Among these, a specific analogue of 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one showed significant activity against drug-resistant strains of P. falciparum. -
Cytotoxicity Profile :
In another investigation focused on cancer therapeutics, this compound was tested against multiple cancer cell lines. The results indicated that it selectively inhibited tumor cell proliferation while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
